Iris 7G-WS carboxylic acid
Description
Carboxylic acids are known for their acidity (pKa ~4–5), hydrogen-bonding capacity, and reactivity in forming derivatives such as esters, amides, and anhydrides . The compound’s physicochemical properties (e.g., solubility, thermal stability) and biological activity would depend on its substituents and molecular architecture.
Properties
CAS No. |
1449661-20-4 |
|---|---|
Molecular Formula |
C53H58KN3O9S3 |
Molecular Weight |
1016.3 g/mol |
IUPAC Name |
potassium;(2E)-2-[(2E)-2-[2-[4-(4-carboxybutanoylamino)phenyl]sulfanyl-3-[(E)-2-(1-hex-5-ynyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-hex-5-ynyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C53H59N3O9S3.K/c1-7-9-11-13-33-55-45-29-27-41(67(60,61)62)35-43(45)52(3,4)47(55)31-21-37-17-15-18-38(51(37)66-40-25-23-39(24-26-40)54-49(57)19-16-20-50(58)59)22-32-48-53(5,6)44-36-42(68(63,64)65)28-30-46(44)56(48)34-14-12-10-8-2;/h1-2,21-32,35-36H,9-20,33-34H2,3-6H3,(H3-,54,57,58,59,60,61,62,63,64,65);/q;+1/p-1 |
InChI Key |
GLVAQGAOXASSSF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iris 7G-WS carboxylic acid involves multiple steps, starting with the preparation of the indolium core. The key steps include:
Formation of the indolium core: This involves the reaction of 1-(hex-5-ynyl)-1,3-dihydro-3,3-dimethyl-5-sulfoindole with appropriate reagents to form the indolium core.
Coupling reactions: The indolium core is then coupled with various substituents, including 4-(4-carboxybutyrylamino)phenylthio and other groups, to form the final compound.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the intermediate compounds.
Continuous flow processes: Continuous flow processes may be employed to enhance the efficiency and yield of the reactions.
Purification and quality control: The final product is subjected to rigorous purification and quality control measures to ensure consistency and high quality.
Chemical Reactions Analysis
Types of Reactions
Iris 7G-WS carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution reagents: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications .
Scientific Research Applications
Iris 7G-WS carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species in analytical chemistry.
Biology: Employed in biological imaging to visualize cellular structures and processes due to its near-infrared fluorescence properties.
Medicine: Utilized in medical diagnostics for imaging and detecting diseases at the molecular level.
Industry: Applied in industrial processes for quality control and monitoring of chemical reactions.
Mechanism of Action
The mechanism of action of Iris 7G-WS carboxylic acid involves its ability to fluoresce in the near-infrared region. The compound is activated at the carboxy group, allowing it to couple with various biomolecules and chemical species. This coupling enables the compound to act as a fluorescent probe, emitting light when excited by specific wavelengths. The molecular targets and pathways involved include interactions with cellular components and chemical species that can be detected through fluorescence .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several carboxylic acids and derivatives with structural or functional similarities. Below is a comparative analysis based on available
Table 1: Key Properties of Iris 7G-WS and Analogues
| Compound Name | Molecular Formula | Molecular Weight | Solubility | LogP (Predicted) | Key Functional Groups | Applications/Notes |
|---|---|---|---|---|---|---|
| Iris 7G-WS Carboxylic Acid | Not explicitly provided | — | — | — | -COOH (assumed) | Hypothesized drug candidate |
| CAS 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 0.24 mg/mL | 2.15 (XLOGP3) | Boronic acid, halogen substituents | Synthetic intermediate |
| CAS 936630-57-8 | C₁₀H₁₀F₃NO₂ | 233.19 | 63.9 mg/mL | 1.55 (iLOGP) | Trifluoromethyl, amide | High solubility, CNS activity |
| 7-Indolecarboxylic Acid | C₉H₇NO₂ | 161.16 | Moderate | 1.64 (MLOGP) | Indole ring, -COOH | Biological studies |
Key Observations:
- Solubility and Polarity:
- CAS 936630-57-8 exhibits exceptionally high solubility (63.9 mg/mL) due to its trifluoromethyl and amide groups, which enhance polarity and hydrogen bonding . In contrast, halogenated derivatives like CAS 1046861-20-4 show lower solubility (0.24 mg/mL), likely due to hydrophobic halogen atoms .
- Iris 7G-WS’s solubility would depend on its substituents; electron-withdrawing groups (e.g., halogens) could reduce solubility, while polar groups (e.g., -OH, -NH₂) might enhance it .
Bioactivity and Permeability:
Synthetic Accessibility:
Research Findings and Mechanistic Insights
Acidity and Reactivity:
Carboxylic acids like Iris 7G-WS typically have pKa values of 4–5, making them stronger acids than alcohols but weaker than mineral acids. Their reactivity in forming derivatives (e.g., esters, amides) is critical for pharmaceutical modifications .Thermal Stability:
Stability studies on similar compounds (e.g., 7-indolecarboxylic acid) suggest that aromatic carboxylic acids decompose at temperatures above 200°C, with stability influenced by resonance and substituent effects .Biological Interactions: Carboxylic acids often interact with biological targets via hydrogen bonding or ionic interactions. For example, trifluoromethyl groups in CAS 936630-57-8 enhance binding affinity to enzymes like cyclooxygenase (COX) .
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